molecular formula C21H18FN5O2S B2440734 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1207055-92-2

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2440734
CAS No.: 1207055-92-2
M. Wt: 423.47
InChI Key: XXTXPWRGNCRUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-14-19(30-21(24-14)27-11-2-3-12-27)20(28)23-10-13-29-18-9-8-17(25-26-18)15-4-6-16(22)7-5-15/h2-9,11-12H,10,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXPWRGNCRUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, mechanisms of action, and biological effects based on current research findings.

Synthesis and Structure

The compound features a complex structure that includes a pyridazine ring, a thiazole moiety, and various substituents that enhance its biological activity. The general synthetic route involves several steps:

  • Formation of the Pyridazine Ring : Synthesized from hydrazine and dicarbonyl compounds.
  • Introduction of the 4-Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Ether Linkage Formation : Created by reacting the pyridazine derivative with alkylating agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural components facilitate binding to active sites, leading to modulation of biological pathways. Notably, the thiazole and pyridazine rings are critical for these interactions, affecting cellular processes such as:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression, similar to known kinase inhibitors .
  • Anti-inflammatory Activity : It has shown potential in reducing cytokine production, which is relevant in autoimmune diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves targeting key signaling pathways associated with tumor growth and survival.

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds within the same structural class. For instance, derivatives have shown efficacy against viral replication by inhibiting specific viral enzymes or cellular pathways critical for viral life cycles .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Inhibition of Tumor Growth : A study reported that treatment with the compound resulted in reduced tumor size in xenograft models, suggesting its potential as a therapeutic agent against solid tumors.
  • Cytokine Modulation : In models of inflammation, the compound effectively reduced levels of pro-inflammatory cytokines like TNFα and IL-6, indicating its role in modulating immune responses.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
AntiviralInhibition of viral replication

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide. For instance, derivatives bearing thiazole and pyridazine scaffolds have shown promising cytotoxic effects against various human cancer cell lines:

CompoundCell Lines TestedPercent Growth Inhibition (%)
Compound AHepG286.61
Compound BMDA-MB-23185.26
Compound CSNB-1975.99

These results suggest that compounds with similar structural features may exhibit significant anticancer activity through mechanisms such as apoptosis induction or inhibition of cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial efficacy of thiazole-based compounds. For example, studies have demonstrated that certain thiazole derivatives possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The effectiveness was evaluated using standard disc diffusion methods, revealing that many synthesized compounds exhibited good antimicrobial properties .

Case Study 1: Anticancer Activity Assessment

A study focused on a series of thiazole derivatives similar to this compound found that these compounds demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. The study employed quantitative structure–activity relationship (QSAR) models to predict the activity based on structural modifications, providing insights into optimizing these compounds for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated novel thiazole derivatives for their antimicrobial properties. The results indicated that specific modifications to the thiazole structure significantly improved antibacterial activity against resistant strains. These findings underline the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, and how are intermediates validated?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions:

Pyridazine core formation : React 4-fluorophenylboronic acid with pyridazine precursors via Suzuki coupling .

Thiazole ring assembly : Use Hantzsch thiazole synthesis with ethyl 2-cyanoacetate and sulfur, followed by alkylation with 2-bromoethanol .

Pyrrole substitution : Introduce 1H-pyrrol-1-yl via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF) .

Final coupling : Amide bond formation using EDCI/HOBt in anhydrous dichloromethane .
Validation : Monitor each step via TLC (silica gel, ethyl acetate/hexane) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .**

Q. How can researchers optimize reaction yields for the pyridazin-3-yl ether linkage in this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for ether bond formation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Temperature control : Reflux conditions (80–100°C) balance reactivity and decomposition risks.
  • Yield data : Pilot studies report 65–78% yields for analogous pyridazine-ether intermediates .

Q. What spectroscopic techniques are critical for characterizing the fluorophenyl and thiazole moieties?

Methodological Answer:

  • ¹⁹F NMR : Confirm para-fluorine substitution on the phenyl ring (δ ≈ -115 ppm) .
  • IR spectroscopy : Identify thiazole C=N stretches (1650–1600 cm⁻¹) and amide C=O (1680–1660 cm⁻¹) .
  • X-ray crystallography : Resolve thiazole-pyrrole spatial orientation (see analogs in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl group’s role in bioactivity?

Methodological Answer:

  • Analog synthesis : Replace 4-fluorophenyl with chloro-, methyl-, or nitro-substituted phenyl groups .
  • Assays : Test analogs against target enzymes (e.g., kinases, COX-2) using fluorescence polarization or ELISA.
  • Data analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ shifts .
  • Example : In triazolo-pyridazine analogs, 4-fluorophenyl improved target binding by 40% vs. unsubstituted phenyl .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding .
  • Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products .
  • Case study : A thiazole-carboxamide analog showed potent in vitro inhibition (IC₅₀ = 12 nM) but poor oral bioavailability (<10%); formulation with cyclodextrin improved AUC by 3x .

Q. How can molecular docking predict interactions between this compound and kinase targets?

Methodological Answer:

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) .
  • Docking software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand settings.
  • Validation : Compare predicted binding poses with crystallographic data for co-crystallized inhibitors (e.g., PDB 3H6 ).
  • Key interactions : Fluorophenyl may engage in π-π stacking, while the thiazole carboxamide hydrogen-bonds with catalytic lysine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.